molecular formula C16H16N2O4S2 B2585776 Ethyl 2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetate CAS No. 831188-93-3

Ethyl 2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetate

Cat. No. B2585776
CAS RN: 831188-93-3
M. Wt: 364.43
InChI Key: HERJIHJPRKFQIK-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several interesting functional groups. These include a furan ring, a thieno[2,3-d]pyrimidin-2-one moiety, and a sulfanylacetate group. The presence of these groups suggests that this compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could potentially be formed through a Paal-Knorr synthesis or similar method . The thieno[2,3-d]pyrimidin-2-one moiety is a bit more complex, and might be formed through a multi-step process involving several different reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered ring with an oxygen atom, while the thieno[2,3-d]pyrimidin-2-one is a fused ring system containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be quite complex due to the presence of several different functional groups. The furan ring is aromatic and may undergo electrophilic aromatic substitution reactions. The thieno[2,3-d]pyrimidin-2-one moiety could potentially undergo a variety of reactions at the carbonyl group or at the other positions on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms within the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Novel Naphtho-furo-Thiadiazolo-Pyrimidinones : A study described the synthesis of compounds starting from Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate, which underwent several reactions including with carbon disulfide and aryl isothiocyanates to produce thiadiazolo-pyrimidinones with antimicrobial activity. This showcases the potential use of complex thieno-pyrimidin compounds in developing new antimicrobials (Ravindra, Vagdevi, & Vaidya, 2008).

Anticancer Activity

  • Anticancer Activity of Thiazolidin Derivatives : A research focused on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. These compounds were tested for anticancer activity, demonstrating the potential of thieno-pyrimidin compounds in cancer therapy. The study found significant cytotoxic effects against leukemia cell lines, highlighting the compound's relevance in medicinal chemistry and drug design (Horishny, Arshad, & Matiychuk, 2021).

Synthesis of Heterocyclic Systems

  • Reactivity with Alkyl Mono- and Di-halides : Another study explored the reactivity of pyrido-furo-thieno-pyrimidinones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems. This work demonstrates the versatility of thieno-pyrimidin compounds in generating diverse molecular architectures with potential biological and chemical applications (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Novel Synthesis Methods

  • Decarboxylative Claisen Rearrangement Reactions : The use of furan-2-ylmethyl components in facilitating decarboxylative Claisen rearrangement reactions was studied, showcasing a method to yield heteroaromatic products. This highlights the role of thieno-pyrimidin structures in advancing synthetic methodologies for producing complex heteroaromatic compounds (Craig, King, Kley, & Mountford, 2005).

Intramolecular Cyclization

  • Intramolecular Cyclization of Ethyl Esters : Research into the cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate demonstrated the formation of novel compounds through intramolecular cyclization. This study underscores the potential of thieno-pyrimidin compounds in synthesizing new heterocyclic structures with unique properties (Remizov, Pevzner, & Petrov, 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the specifics of the reaction .

Future Directions

The study and application of complex organic molecules like this one is a vibrant field of research. Potential future directions could include exploring its synthesis and reactivity, studying its physical and chemical properties, or investigating potential applications in areas like medicinal chemistry or materials science .

properties

IUPAC Name

ethyl 2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-3-21-13(19)9-23-16-17-14-12(7-10(2)24-14)15(20)18(16)8-11-5-4-6-22-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERJIHJPRKFQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=C(S2)C)C(=O)N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetate

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